2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
Overview
Description
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide is 367.16443955 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research has explored pyrazole-acetamide derivatives for their potential in forming coordination complexes with metals and exhibiting antioxidant activities. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized. These complexes demonstrate significant antioxidant activity, as determined by various in vitro assays such as DPPH, ABTS, and FRAP. The study highlights the impact of hydrogen bonding on the self-assembly process of these complexes, revealing intricate 1D and 2D supramolecular architectures through X-ray crystallography (K. Chkirate et al., 2019).
Cytotoxic Activity Against Cancer Cell Lines
Another study focused on designing, synthesizing, and evaluating the in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. These compounds were tested on 60 cancer cell lines, with one compound showing appreciable growth inhibition against eight cancer cell lines. This research contributes to the ongoing search for new anticancer agents (M. M. Al-Sanea et al., 2020).
Antimicrobial Activity of Heterocyclic Compounds
The synthesis of new heterocycles incorporating the antipyrine moiety, including 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, has led to compounds with evaluated antimicrobial properties. This research provides insights into the antimicrobial potential of these synthesized compounds, expanding the possibilities for new antimicrobial agents (S. Bondock et al., 2008).
Anti-Inflammatory Activity
Furthermore, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and assessed for anti-inflammatory activity. Several of these derivatives exhibited significant anti-inflammatory effects, contributing to the development of new anti-inflammatory drugs (K. Sunder et al., 2013).
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-13-10-14(2)24(21-13)17-8-9-19(26)23(22-17)12-18(25)20-11-15-4-6-16(27-3)7-5-15/h4-10H,11-12H2,1-3H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMZQMCGEDUBLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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